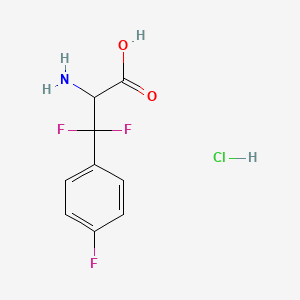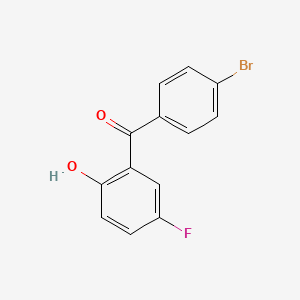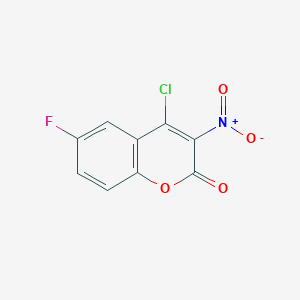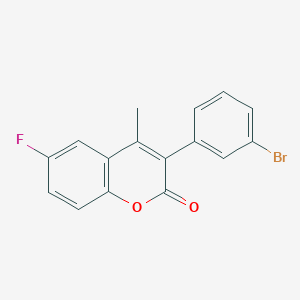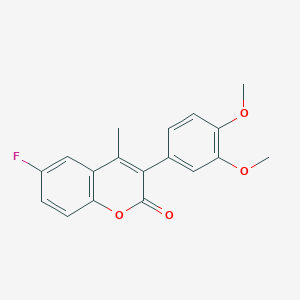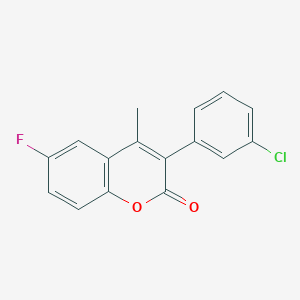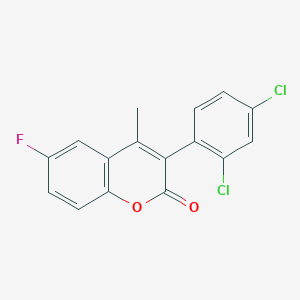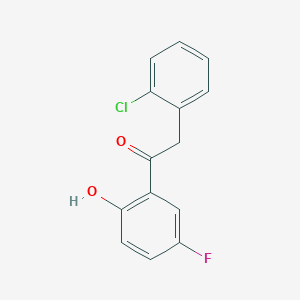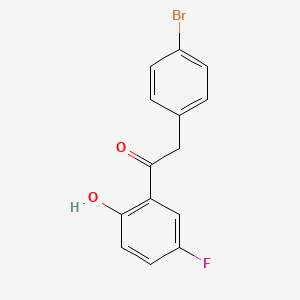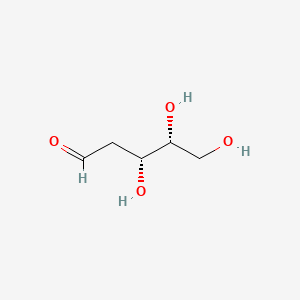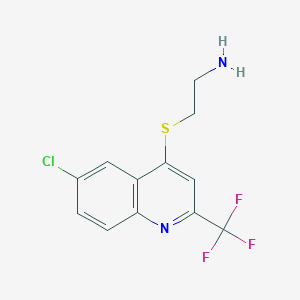
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 175203-50-6 . It has a molecular weight of 272.29 .
Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline consists of a quinoline core with a trifluoromethyl group at the 2-position, a chlorine atom at the 6-position, and an aminoethylthio group at the 4-position .Physical And Chemical Properties Analysis
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline is a solid at ambient temperature . It has a boiling point of 97-99 degrees Celsius .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((6-Chloro-2-(trifluoromethyl)quinolin-4-yl)thio)ethanamine, also known as 2-[6-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine or 4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline. Each application is detailed in a separate section for clarity.
Antimalarial Research
2-((6-Chloro-2-(trifluoromethyl)quinolin-4-yl)thio)ethanamine: has shown potential as an antimalarial agent. The quinoline structure is a common motif in antimalarial drugs, such as chloroquine and quinine. This compound’s unique chemical properties may enhance its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .
Antibacterial Applications
Research indicates that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .
Antifungal Agents
The compound has also been studied for its antifungal properties. It has shown efficacy against various fungal pathogens, including Candida species. This makes it a potential candidate for treating fungal infections, especially in immunocompromised patients .
Cancer Research
In oncology, 2-((6-Chloro-2-(trifluoromethyl)quinolin-4-yl)thio)ethanamine has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. This suggests its potential use in developing new cancer therapies .
Agricultural Applications
In agriculture, 2-((6-Chloro-2-(trifluoromethyl)quinolin-4-yl)thio)ethanamine has been investigated as a potential pesticide. Its ability to inhibit the growth of various plant pathogens makes it a promising candidate for protecting crops from diseases.
Antimalarial Research Antibacterial Applications Antifungal Agents Cancer Research : Anti-inflammatory Applications : Neuroprotective Effects : Antiviral Research : Agricultural Applications
Safety And Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2-[6-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGVVYHETUPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethylthio)-6-chloro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





